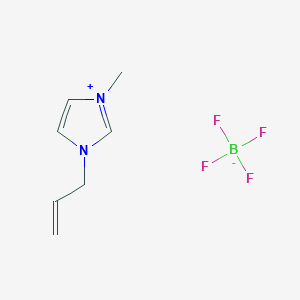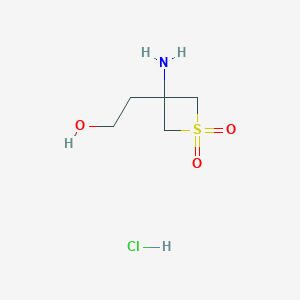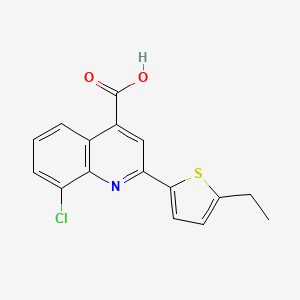![molecular formula C14H25NO3 B2721152 Tert-Butyl 2-Hydroxy-7-Azaspiro[3.6]Decane-7-Carboxylate CAS No. 1445951-30-3](/img/structure/B2721152.png)
Tert-Butyl 2-Hydroxy-7-Azaspiro[3.6]Decane-7-Carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-Butyl 2-Hydroxy-7-Azaspiro[3.6]Decane-7-Carboxylate is a chemical compound with the molecular formula C13H23NO3 . It is a solid substance at room temperature and has a molecular weight of 241.33 .
Molecular Structure Analysis
The InChI code for Tert-Butyl 2-Hydroxy-7-Azaspiro[3.6]Decane-7-Carboxylate is 1S/C13H23NO3/c1-12(2,3)17-11(16)14-6-4-13(5-7-14)8-10(15)9-13/h10,15H,4-9H2,1-3H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
Tert-Butyl 2-Hydroxy-7-Azaspiro[3.6]Decane-7-Carboxylate has a density of 1.1±0.1 g/cm3, a boiling point of 350.7±42.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.7 mmHg at 25°C . It also has a molar refractivity of 65.4±0.4 cm3 .Scientific Research Applications
Synthesis and Characterization
Tert-Butyl 2-Hydroxy-7-Azaspiro[3.6]Decane-7-Carboxylate is a compound of interest in synthetic organic chemistry due to its versatile applications in synthesizing novel compounds. Its synthesis and characterization provide a foundation for further applications in medicinal chemistry and material science. For instance, Meyers et al. (2009) developed efficient synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, showcasing the compound's potential for further selective derivations, accessing chemical spaces complementary to piperidine ring systems Meyers et al., 2009. Similarly, Moskalenko and Boev (2012) explored the reactivity of a related compound, tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate, with N,N-dimethylformamide dimethyl acetal, demonstrating the compound's utility in synthesizing biologically active heterocyclic compounds Moskalenko & Boev, 2012.
Conformational Analysis and Drug Design
The compound's structural uniqueness, particularly its spirocyclic framework, makes it a candidate for drug design, enabling the synthesis of conformationally restricted pseudopeptides. Fernandez et al. (2002) described the synthesis of spirolactams as pseudopeptide surrogates, indicating the compound's relevance in mimicking biologically active peptide sequences Fernandez et al., 2002. This approach facilitates the exploration of novel pharmacophores with potential therapeutic applications.
Supramolecular Chemistry
In supramolecular chemistry, the tert-butyl 2-hydroxy-7-azaspiro[3.6]decane-7-carboxylate derivatives are studied for their ability to form complex structures. Graus et al. (2010) investigated cyclohexane-5-spirohydantoin derivatives, including tert-butyl variants, to understand the influence of substituents on the cyclohexane ring in supramolecular arrangements Graus et al., 2010. Such studies highlight the potential of tert-butyl 2-hydroxy-7-azaspiro[3.6]decane-7-carboxylate derivatives in the design of novel materials with specific physical and chemical properties.
NMR Spectroscopy and Configuration Assignment
NMR spectroscopy plays a crucial role in the structural elucidation of spirocyclic compounds. Jakubowska et al. (2013) utilized NMR spectroscopy to assign the absolute configurations of related spirocyclic compounds, demonstrating the technique's importance in detailed structural analysis and stereochemical determination of complex organic molecules Jakubowska et al., 2013.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
properties
IUPAC Name |
tert-butyl 2-hydroxy-8-azaspiro[3.6]decane-8-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO3/c1-13(2,3)18-12(17)15-7-4-5-14(6-8-15)9-11(16)10-14/h11,16H,4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHYHHBXTXUFKRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(CC1)CC(C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-Butyl 2-Hydroxy-7-Azaspiro[3.6]Decane-7-Carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-bromo-N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2721072.png)
![3-(2,6-Difluorophenyl)-1-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}urea](/img/structure/B2721074.png)
![N2-[(2H-1,3-benzodioxol-5-yl)methyl]-N4-(2,4-dimethylphenyl)pteridine-2,4-diamine](/img/structure/B2721076.png)
![ethyl 4-{[(5-benzyl-8-fluoro-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)acetyl]amino}benzoate](/img/structure/B2721077.png)
![3-{[(3-chloro-2,2-dimethylpropanoyl)oxy]imino}-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B2721078.png)
![4-[4-(benzyloxy)phenyl]-2-(4-methoxybenzyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2721080.png)
![2-(benzylthio)-3-ethylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2721082.png)




![(3S,4S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-propylpyrrolidine-3-carboxylic acid](/img/structure/B2721091.png)